Wighteone
Overview
Description
Molecular Structure Analysis
The molecular formula of Wighteone is C20H18O5 . The molar mass is 338.359 g·mol−1 . More detailed structural analysis can be obtained from specialized databases or academic research.Physical And Chemical Properties Analysis
Wighteone is a solid compound . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., can be obtained from specialized databases or academic research.Scientific Research Applications
Phytoalexin Isolation : Wighteone was first identified as a phytoalexin in fungus-inoculated or CuCl2-treated stems of Glycine wightii. It was noted that plants treated with CuCl2 accumulated wighteone and other related compounds (Lingham, Keen, & Hymowitz, 1977).
Antifungal Activity : The compound has been shown to have significant antifungal activity. A study on Saccharomyces cerevisiae demonstrated that wighteone has a distinct mode of action compared to commonly used antifungal compounds, with an MIC of 4 µg/ml against this yeast (Yin et al., 2005).
Gene Studies in Lotus japonicus : Research on Lotus japonicus revealed that wighteone production is inducible upon genistein supplementation. The study identified a novel prenyltransferase gene, LjG6DT, involved in this process (Liu et al., 2018).
Chemical Synthesis : There has been significant interest in the chemical synthesis of wighteone. A study focused on its regioselective synthesis using hypervalent iodine demonstrates the ongoing efforts to synthesize this compound in the laboratory (Tokuoka et al., 2006).
Cytotoxic Activity : Wighteone also exhibits cytotoxic activity. It has been found to have a potent anti-proliferative effect on human leukemia HL-60 cancer cell lines and HER2-positive breast cancer cells. It functions by inhibiting cell proliferation and inducing apoptosis (Cao et al., 2016).
Antitumor Effect in Lung Cancer : A 2021 study showed that wighteone has an antitumor effect against non-small cell lung cancer with specific EGFR mutations. It inhibits cell proliferation, suppresses EGFR signaling pathways, and induces apoptosis (Sun et al., 2021).
Hepatoprotective Effects : Wighteone has been evaluated for its hepatoprotective activities. It showed significant effects in reversing altered serum enzymes and preventing hepatic lesions in rat models of liver injury (Lin et al., 1996).
properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMDVVKVNNSHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199239 | |
Record name | Wighteone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wighteone | |
CAS RN |
51225-30-0 | |
Record name | Wighteone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51225-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wighteone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Wighteone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WIGHTEONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.